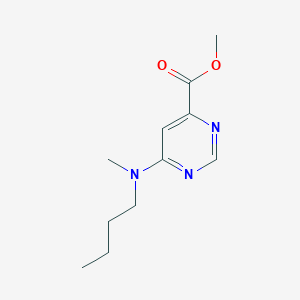
3-(2,2-Difluorocyclopropyl)propanoic acid
Vue d'ensemble
Description
3-(2,2-Difluorocyclopropyl)propanoic acid is a chemical compound with the CAS Number: 1955499-07-6 . It has a molecular weight of 150.13 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2,2-Difluorocyclopropyl)propanoic acid . The InChI code for this compound is 1S/C6H8F2O2/c7-6(8)3-4(6)1-2-5(9)10/h4H,1-3H2,(H,9,10) .Physical And Chemical Properties Analysis
3-(2,2-Difluorocyclopropyl)propanoic acid is a solid compound . It has a molecular weight of 150.13 . The IUPAC name for this compound is 3-(2,2-Difluorocyclopropyl)propanoic acid . The InChI code for this compound is 1S/C6H8F2O2/c7-6(8)3-4(6)1-2-5(9)10/h4H,1-3H2,(H,9,10) .Applications De Recherche Scientifique
Synthesis and Material Applications
This compound and its derivatives have been explored for their potential in synthesizing novel compounds and materials:
Polymerization Enhancer : One study explored the safety evaluation of a related perfluoro compound in food contact materials, suggesting its use in polymerization processes under high temperatures to produce fluoropolymers, emphasizing its application in creating materials safe for food contact under specific conditions (A. Andon et al., 2011).
LC-MS Analysis Modifier : Fluorinated alcohols, akin to the derivatives of the discussed compound, have been highlighted for their role in enhancing the performance of liquid chromatography-mass spectrometry (LC-MS) analysis of oligonucleotides, underscoring their utility in analytical chemistry for improving electrospray ionization performance (Babak Basiri et al., 2016).
Nucleoside Analogues Synthesis : The compound's structure is beneficial in creating novel difluorinated cyclopropane nucleoside analogues, which are of interest in pharmaceutical and biochemical research for their potential biological activities (R. Csuk & G. Thiede, 1999).
Analytical and Biochemical Insights
- Enzyme Inhibition Studies : Research involving derivatives like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid has provided insights into enzyme inhibition mechanisms, particularly concerning 1-aminocyclopropane-1-carboxylic acid deaminase, showcasing the biochemical applications of such compounds (Cheng-hao Liu et al., 2015).
Synthetic Chemistry Developments
- Synthetic Route Innovations : Studies have focused on the synthesis of difluorocyclopropane nucleosides and the exploration of novel synthetic pathways utilizing fluorinated compounds, indicating the versatility of 3-(2,2-Difluorocyclopropyl)propanoic acid and its related compounds in facilitating the development of new chemical entities with potential applications in drug discovery and material science (D. Mohapatra et al., 2012).
Propriétés
IUPAC Name |
3-(2,2-difluorocyclopropyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)3-4(6)1-2-5(9)10/h4H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSCXZQZHWSLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluorocyclopropyl)propanoic acid | |
CAS RN |
1955499-07-6 | |
| Record name | 3-(2,2-difluorocyclopropyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



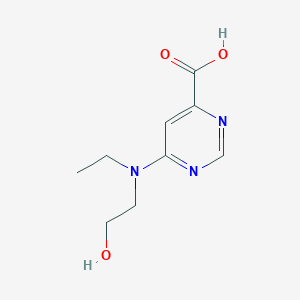
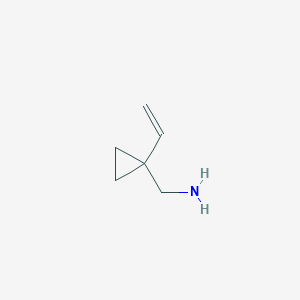
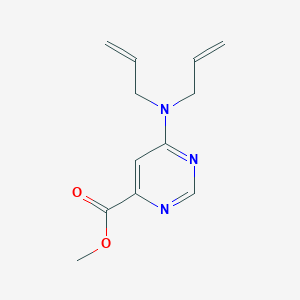




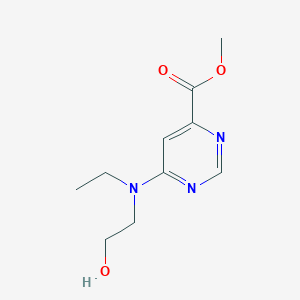
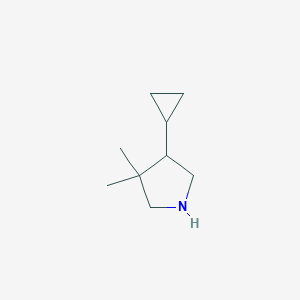
![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)
![2-(Spiro[2.3]hexan-4-yl)acetic acid](/img/structure/B1480418.png)
